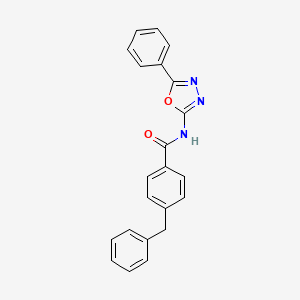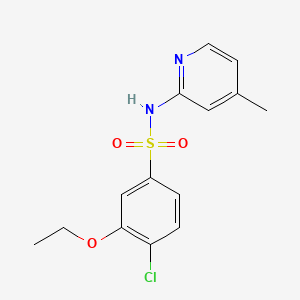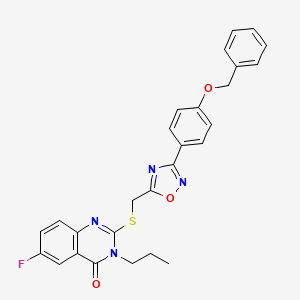
4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a derivative of 5-phenyl-1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing two nitrogen atoms and one oxygen atom in a five-membered ring . They are known for their high biological activity and stability .
Synthesis Analysis
New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines . Then, bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .
Molecular Structure Analysis
The structure of all products was confirmed by typical spectroscopic methods including 1H and 13C NMR, and HRMS . The aromaticity of the 1,3,4-oxadiazole ring was estimated based on XRD and DFT data .
Chemical Reactions Analysis
The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis (carboxymethyl)amino groups in satisfactory yields . This was an annulation reaction, followed by desulfurization/intramolecular rearrangement .
Aplicaciones Científicas De Investigación
- 1,3,4-oxadiazole derivatives have shown promising antibacterial properties. For instance, compounds like 4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenamine and 3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-{2-[2,6-dichlorophenyl)amino]benzyl}-6-iodoquinazolin-4(3H)-one demonstrated greater potency than ampicillin .
- 1,3,4-oxadiazole-based compounds have attracted attention as potential anticancer agents. Notably, Zibotentan (an anticancer drug) contains the 1,3,4-oxadiazole core .
- Designing novel derivatives, such as 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole , could lead to effective cancer treatments .
- Some 1,3,4-oxadiazole derivatives exhibit antifungal activity. Screening against strains like T. harzianum and A. niger revealed comparable results to standard drugs .
- The compound 4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide might be investigated for its inhibitory effects on epidermal growth factor receptor (EGFR) kinase, which plays a crucial role in cancer progression .
- 1,3,4-oxadiazoles have been associated with anti-inflammatory and analgesic properties. Further exploration of this compound’s effects could be valuable .
- Due to their structural similarity to carboxylic acids, esters, and carboxamides, 1,3,4-oxadiazoles serve as bioisosteres. Investigating their role in drug design and optimization is essential .
Antibacterial Activity
Anticancer Activity
Antifungal Properties
EGFR Kinase Inhibition
Anti-Inflammatory and Analgesic Effects
Bioisosteric Potential
Direcciones Futuras
Oxadiazoles, including “4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, have become important synthons in the development of new drugs . They are also successfully used in agriculture as herbicides, insecticides, and plant protection agents against bacteria, viruses, and fungi . Their interesting electron-transfer or luminescent properties make them useful in the production of different types of conducting systems including laser dyes, scintillators, optical brighteners, or organic light-emitting diodes . In materials science, compounds of this type are used in the production of blowing agents, heat-resistant polymers, and anti-corrosion agents .
Propiedades
IUPAC Name |
4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-20(23-22-25-24-21(27-22)19-9-5-2-6-10-19)18-13-11-17(12-14-18)15-16-7-3-1-4-8-16/h1-14H,15H2,(H,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAKKVQLMAKLGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-But-3-ynyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B2398379.png)


![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2398382.png)
![4-[2-(4-Fluorophenoxy)ethyl]-1-(2-thienylcarbonyl)piperidine](/img/structure/B2398383.png)
![ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2398386.png)

![5-[2-(4-Methylphenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2398390.png)


![5-allyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2398396.png)
![2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2398397.png)

![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2398401.png)